molecular formula C13H15NO4 B8788770 Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate

Cat. No. B8788770
M. Wt: 249.26 g/mol
InChI Key: QYEVFSONZNYCBJ-UHFFFAOYSA-N
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Patent
US08722670B2

Procedure details

To a solution of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate (1.5 g, 6.02 mmol) in ethanol (25 mL), was added calcium chloride (0.334 g, 3.01 mmol). The resulting mixture was cooled to −10° C. and NaBH4 (0.455 g, 12.04 mmol) was added, then stirred at 23° C. for 5 h. The reaction mixture was diluted with EtOAc (50 ml), extracted with sat NaHCO3 solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford a white solid. The crude material was purified by silica gel flash chromatography (12 g, 40-100% ethyl acetate in hexanes) to afford 6-(2-hydroxyethoxy)-3,4-dihydroquinolin-2(1H)-one (0.9 g, 64%) as a white solid. LCMS: RT 0.90 min. LCMS (ES-API), m/z 208.0 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.455 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH2:13][C:14](OCC)=[O:15])[CH:8]=2)[NH:3]1.[Cl-].[Ca+2].[Cl-].[BH4-].[Na+]>C(O)C.CCOC(C)=O>[OH:15][CH2:14][CH2:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:11][CH2:10]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2CC1)OCC(=O)OCC
Name
Quantity
0.334 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.455 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with sat NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography (12 g, 40-100% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCOC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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